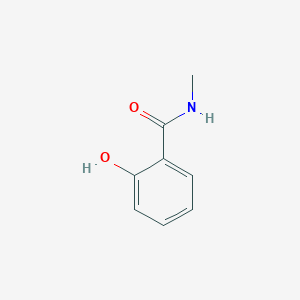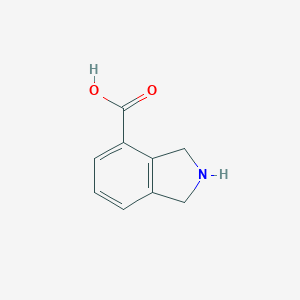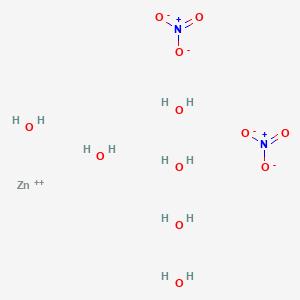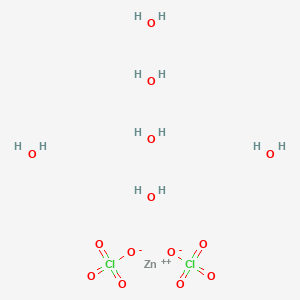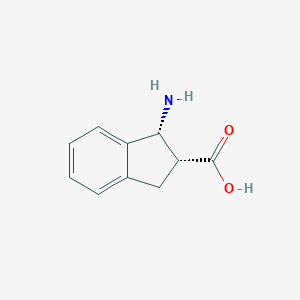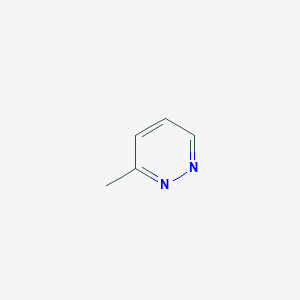
3-メチルピリダジン
概要
説明
3-Methylpyridazine is an organic compound with the chemical formula C5H6N2. It is a member of the pyridazine family, which consists of heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring. This compound is known for its clear yellow to brown appearance and slight solubility in chloroform and methanol .
科学的研究の応用
3-Methylpyridazine has a wide range of applications in scientific research:
作用機序
Target of Action
3-Methylpyridazine, a derivative of pyridazine, is known to interact with various biological targets. Pyridazinone derivatives, a category that includes 3-methylpyridazine, have been reported to interact with a wide range of targets, including enzymes like cyclooxygenase (cox) and various receptors .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 3-Methylpyridazine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
These could potentially include pathways related to inflammation, pain perception, platelet aggregation, and more .
Result of Action
Based on the known activities of pyridazinone derivatives, it can be inferred that the compound might have effects such as anti-inflammatory, analgesic, antiplatelet, and potentially others .
生化学分析
Biochemical Properties
3-Methylpyridazine plays a significant role in biochemical reactions due to its ability to form complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 3-Methylpyridazine reacts with halogenotrimethylplatinum (IV) to form complexes of type fac - [PtXMe3(3-Mepydz)2] (X = Cl, Br, or I) . Additionally, it undergoes self-association in aqueous solutions at different pH levels, indicating its versatility in biochemical environments .
Cellular Effects
The effects of 3-Methylpyridazine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Methylpyridazine can modulate the activity of specific enzymes and proteins, thereby altering cellular responses and metabolic processes . These interactions highlight the compound’s potential in regulating cellular functions and its importance in biochemical research.
Molecular Mechanism
At the molecular level, 3-Methylpyridazine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form complexes with metal ions, such as platinum, suggests its role in enzyme inhibition or activation . Furthermore, 3-Methylpyridazine’s interactions with proteins and nucleic acids can lead to alterations in gene expression, thereby influencing cellular functions and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methylpyridazine change over time due to its stability and degradation properties. The compound’s stability in aqueous solutions at various pH levels indicates its potential for long-term studies . Its degradation over time can lead to changes in its biochemical activity and effects on cellular functions. Long-term studies in vitro and in vivo have shown that 3-Methylpyridazine can have sustained effects on cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-Methylpyridazine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular functions and metabolic processes. At high doses, it can lead to toxic or adverse effects, such as enzyme inhibition and cellular damage . These dosage-dependent effects highlight the importance of careful dosage regulation in biochemical and pharmacological studies involving 3-Methylpyridazine.
Metabolic Pathways
3-Methylpyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to form complexes with metal ions and other biomolecules suggests its role in modulating enzyme activity and metabolic pathways . These interactions can lead to changes in metabolite levels and overall metabolic flux, highlighting the compound’s significance in metabolic studies.
Transport and Distribution
The transport and distribution of 3-Methylpyridazine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to undergo self-association in aqueous solutions suggests its potential for accumulation and localization within specific cellular compartments . These interactions can affect the compound’s distribution and overall activity within cells and tissues.
Subcellular Localization
3-Methylpyridazine’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound’s ability to form complexes with metal ions and other biomolecules suggests its potential for localization within specific organelles . These interactions can influence the compound’s activity and function within different subcellular compartments, highlighting its importance in cellular and biochemical studies.
準備方法
Synthetic Routes and Reaction Conditions: 3-Methylpyridazine can be synthesized through various methods. One common method involves the reaction of carbon monoxide with ammonia at a specific temperature and pressure in the presence of a catalyst . Another method includes the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which offers high regioselectivity and yields under neutral conditions .
Industrial Production Methods: In industrial settings, 3-Methylpyridazine is often produced using large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and specific temperature and pressure conditions are crucial for optimizing the production process .
化学反応の分析
Types of Reactions: 3-Methylpyridazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: It can be reduced to form dihydropyridazine derivatives.
Substitution: It can participate in substitution reactions with halogenotrimethylplatinum (IV) to form complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenotrimethylplatinum (IV) compounds are used for substitution reactions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Complexes with halogenotrimethylplatinum (IV).
類似化合物との比較
Pyridazine: Contains two nitrogen atoms at positions 1 and 2 of a six-membered ring.
Pyrimidine: Contains nitrogen atoms at positions 1 and 3.
Pyrazine: Contains nitrogen atoms at positions 1 and 4.
Uniqueness: 3-Methylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form complexes with halogenotrimethylplatinum (IV) and its potential biological activities make it a valuable compound in various fields of research .
特性
IUPAC Name |
3-methylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c1-5-3-2-4-6-7-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDRPNGTQDRKQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167529 | |
| Record name | 3-Methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632-76-4 | |
| Record name | 3-Methylpyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1632-76-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Methylpyridazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PXS99XG8P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


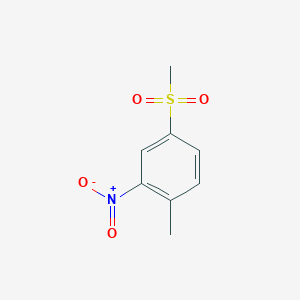

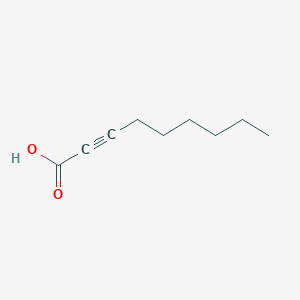
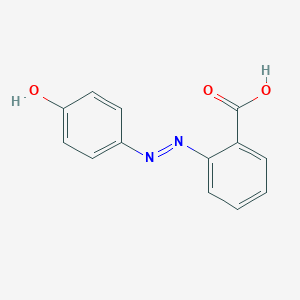
![(3aR,8aS)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one](/img/structure/B156624.png)
![4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine](/img/structure/B156625.png)

